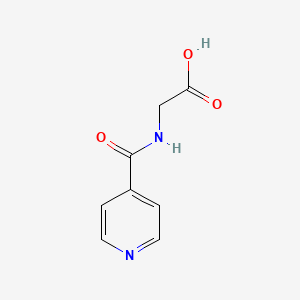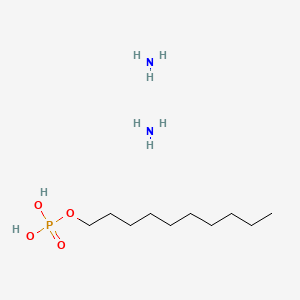
Diammonium decyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diammonium decyl phosphate is a chemical compound with the molecular formula C10H23O4P.2H3N. It is commonly used in various industrial and scientific applications due to its unique properties. This compound is known for its role as a surfactant, emulsifying agent, and dispersing agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diammonium decyl phosphate can be synthesized through the esterification of phosphoric acid with decanol, followed by neutralization with ammonia. The reaction typically involves heating phosphoric acid and decanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The resulting ester is then neutralized with ammonia to produce the diammonium salt.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, monodecyl ester, diammonium salt involves large-scale esterification and neutralization processes. The raw materials, phosphoric acid and decanol, are mixed in large reactors and heated to the required temperature. The esterification reaction is catalyzed by sulfuric acid, and the resulting ester is subsequently neutralized with ammonia in a controlled environment to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Diammonium decyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of phosphoric acid and decanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the decyl group, resulting in the formation of carboxylic acids or other oxidized products.
Substitution: The ester group can participate in substitution reactions with nucleophiles, leading to the formation of different phosphoric acid esters.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed
Hydrolysis: Phosphoric acid and decanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Substitution: Various phosphoric acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diammonium decyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a dispersing agent in biological assays.
Medicine: Utilized in pharmaceutical formulations and as a component in drug delivery systems.
Industry: Applied in the production of detergents, cleaning agents, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of phosphoric acid, monodecyl ester, diammonium salt involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. The compound interacts with molecular targets such as cell membranes and proteins, facilitating the dispersion and emulsification of various substances. The phosphoric acid ester group plays a crucial role in these interactions, enabling the compound to act as an effective surfactant and emulsifying agent.
Comparación Con Compuestos Similares
Diammonium decyl phosphate can be compared with other similar compounds, such as:
Phosphoric acid, monododecyl ester, sodium salt: Similar in structure but contains sodium instead of ammonium ions.
Phosphoric acid, monododecyl ester, ammonium salt: Contains a longer alkyl chain (dodecyl) compared to the decyl group in phosphoric acid, monodecyl ester, diammonium salt.
Phosphoric acid, monododecyl ester, disodium salt: Another variant with sodium ions and a longer alkyl chain.
The uniqueness of phosphoric acid, monodecyl ester, diammonium salt lies in its specific combination of the decyl group and diammonium ions, which imparts distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
65138-74-1 |
|---|---|
Fórmula molecular |
C10H29N2O4P |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
diazanium;decyl phosphate |
InChI |
InChI=1S/C10H23O4P.2H3N/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;;/h2-10H2,1H3,(H2,11,12,13);2*1H3 |
Clave InChI |
NSHALSWRWTYBOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(=O)(O)O.N.N |
SMILES canónico |
CCCCCCCCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
| 65138-74-1 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


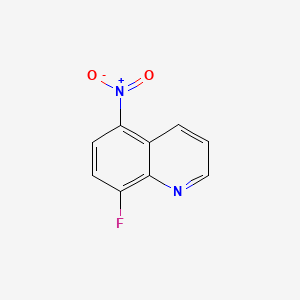
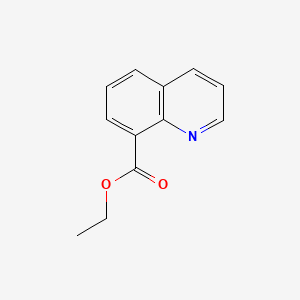
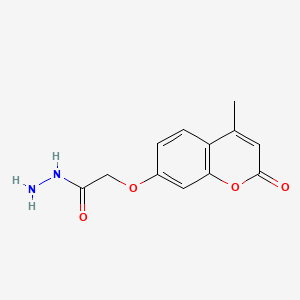

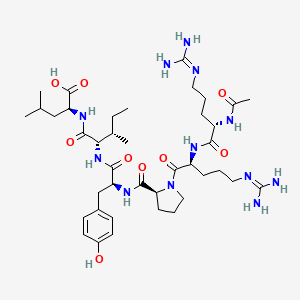
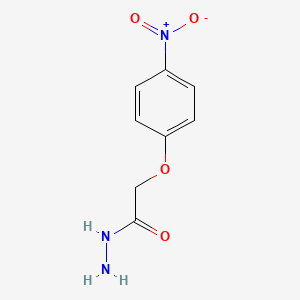
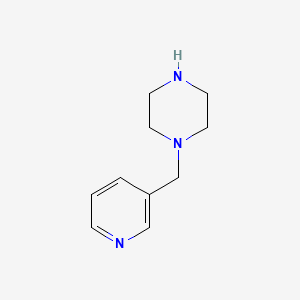
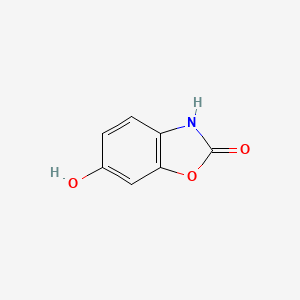


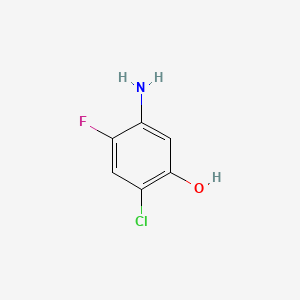
![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate](/img/structure/B1329932.png)

